molecular formula C14H18Cl2Zr B13833453 bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride

bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride

Cat. No.: B13833453
M. Wt: 348.4 g/mol
InChI Key: OSIHYASBAJHECK-UHFFFAOYSA-L
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Description

Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C14H18Cl2Zr. It is a zirconium complex where the zirconium atom is bonded to two 1,2-dimethylcyclopentadienyl ligands and two chloride ions. This compound is known for its applications in catalysis and organic synthesis due to its stability and reactivity .

Preparation Methods

Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-dimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:

ZrCl4+2(C5H6(CH3)2)(C5H5(CH3)2)2ZrCl2+2HClZrCl_4 + 2 (C_5H_6(CH_3)_2) \rightarrow (C_5H_5(CH_3)_2)_2ZrCl_2 + 2 HCl ZrCl4​+2(C5​H6​(CH3​)2​)→(C5​H5​(CH3​)2​)2​ZrCl2​+2HCl

In industrial settings, the synthesis involves careful control of temperature and pressure to optimize yield and purity. The compound is usually purified by recrystallization from organic solvents such as diethyl ether or dichloromethane .

Chemical Reactions Analysis

Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.

    Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center changes its oxidation state.

    Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-density polyethylene and other polymers.

Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride involves the coordination of the zirconium center with various substrates. The 1,2-dimethylcyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure and reactivity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18Cl2Zr

Molecular Weight

348.4 g/mol

IUPAC Name

1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

OSIHYASBAJHECK-UHFFFAOYSA-L

Canonical SMILES

CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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